1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiadiazole ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of ethyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts such as palladium or platinum can also be employed to increase the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazolidinone ring can be reduced to form an imidazolidine derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-keto-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one.
Reduction: Formation of 1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidine.
Substitution: Formation of various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-4-hydroxy-3-(5-methyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 1-Ethyl-4-hydroxy-3-(5-ethyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 1-Ethyl-4-hydroxy-3-(5-propyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
Uniqueness
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is unique due to its longer pentyl side chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
62773-83-5 |
---|---|
Molekularformel |
C12H20N4O2S |
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C12H20N4O2S/c1-3-5-6-7-9-13-14-11(19-9)16-10(17)8-15(4-2)12(16)18/h10,17H,3-8H2,1-2H3 |
InChI-Schlüssel |
HJOSOXZMASKGLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NN=C(S1)N2C(CN(C2=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.